molecular formula C30H32N2O5S B12015801 4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12015801
M. Wt: 532.7 g/mol
InChI Key: BMONRLAJHNMKOS-BYCLXTJYSA-N
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Description

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyloxy and thienyl derivatives, followed by their coupling with the pyrrol-2-one core under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrol-2-one derivatives and compounds with similar functional groups, such as:

  • 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-piperidinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-pyrrolidinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H32N2O5S

Molecular Weight

532.7 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C30H32N2O5S/c1-21-19-23(10-11-24(21)37-20-22-7-3-2-4-8-22)28(33)26-27(25-9-5-18-38-25)32(30(35)29(26)34)13-6-12-31-14-16-36-17-15-31/h2-5,7-11,18-19,27,33H,6,12-17,20H2,1H3/b28-26+

InChI Key

BMONRLAJHNMKOS-BYCLXTJYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)/O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)O)OCC5=CC=CC=C5

Origin of Product

United States

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